molecular formula C23H24N2O2 B14324318 3-(Pyridin-4-yl)propyl 2-(2,3-dimethylanilino)benzoate CAS No. 106724-32-7

3-(Pyridin-4-yl)propyl 2-(2,3-dimethylanilino)benzoate

Cat. No.: B14324318
CAS No.: 106724-32-7
M. Wt: 360.4 g/mol
InChI Key: SUDUCJAHFDIAKG-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)propyl 2-(2,3-dimethylanilino)benzoate is a chemical compound known for its unique structure and potential applications in various fields of science and industry. This compound consists of a pyridine ring attached to a propyl chain, which is further connected to a benzoate group substituted with a dimethylanilino moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yl)propyl 2-(2,3-dimethylanilino)benzoate typically involves a multi-step process. One common method includes the reaction of 2-(2,3-dimethylanilino)benzoic acid with 3-(pyridin-4-yl)propanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yl)propyl 2-(2,3-dimethylanilino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in carbon tetrachloride under reflux conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(Pyridin-4-yl)propyl 2-(2,3-dimethylanilino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)propyl 2-(2,3-dimethylanilino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyridin-2-yl)propyl 2-(2,3-dimethylanilino)benzoate
  • 3-(Pyridin-3-yl)propyl 2-(2,3-dimethylanilino)benzoate
  • 3-(Pyridin-4-yl)propyl 2-(2,4-dimethylanilino)benzoate

Uniqueness

3-(Pyridin-4-yl)propyl 2-(2,3-dimethylanilino)benzoate is unique due to its specific substitution pattern on the benzoate and pyridine rings, which can influence its chemical reactivity and biological activity. The presence of the dimethylanilino group enhances its potential interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

106724-32-7

Molecular Formula

C23H24N2O2

Molecular Weight

360.4 g/mol

IUPAC Name

3-pyridin-4-ylpropyl 2-(2,3-dimethylanilino)benzoate

InChI

InChI=1S/C23H24N2O2/c1-17-7-5-11-21(18(17)2)25-22-10-4-3-9-20(22)23(26)27-16-6-8-19-12-14-24-15-13-19/h3-5,7,9-15,25H,6,8,16H2,1-2H3

InChI Key

SUDUCJAHFDIAKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OCCCC3=CC=NC=C3)C

Origin of Product

United States

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